molecular formula C16H10N2O4 B2542923 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione CAS No. 866144-76-5

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B2542923
CAS RN: 866144-76-5
M. Wt: 294.266
InChI Key: YURIZIHLOWOECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazinones and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Serotonergic Receptor Occupancy and Drug Development

5-Hydroxytryptamine1A (5-HT1A) receptors are involved in the pathophysiology and treatment of anxiety and depression, representing a target for novel drug development. Compounds such as 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) have shown potential applications in treating such mood disorders. Their role in the human brain's in vivo occupancy by selective antagonists has been examined, highlighting their significance in therapeutic advancements and clinical development for mental health conditions (Rabiner et al., 2002).

Metabolism and Pharmacokinetics

The absorption, metabolism, and excretion pathways of bioactive compounds, including various benzoxazinoids, have been studied extensively. Investigations involve analyzing plasma and urine samples to determine the absorption and metabolic fate of these compounds in humans. Such studies offer insights into the mechanisms of direct absorption, reduction, glucuronidation, and sulfation, which are crucial for understanding the pharmacological properties and potential therapeutic effects of these compounds (Adhikari et al., 2013).

Potential Biomarkers for Disease Diagnosis

Studies have explored the role of volatile organic compounds (VOCs) as potential biomarkers for various diseases, such as renal cell carcinoma (RCC). These investigations have revealed unique VOC profiles in patients compared to healthy subjects, emphasizing the potential of these compounds in developing noninvasive diagnostic assays for specific diseases (Wang et al., 2016).

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-14-8-22-13-6-5-9(7-12(13)17-14)18-15(20)10-3-1-2-4-11(10)16(18)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIZIHLOWOECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331806
Record name 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866144-76-5
Record name 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.